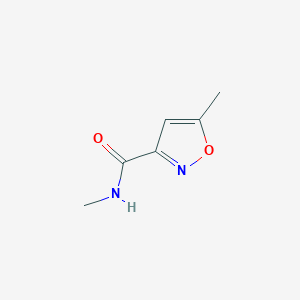

N,5-Dimethylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,5-Dimethylisoxazole-3-carboxamide” is a chemical compound with the CAS Number: 27144-54-3. It has a molecular weight of 140.14 and its IUPAC name is N,5-dimethyl-3-isoxazolecarboxamide .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C6H8N2O2/c1-4-3-5 (8-10-4)6 (9)7-2/h3H,1-2H3, (H,7,9) and its InChI key is UADBLWJCRFUFRY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a high GI absorption, and it is not a P-gp substrate or an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.85 cm/s. It is very soluble with a solubility of 8.49 mg/ml or 0.0606 mol/l according to ESOL and 9.8 mg/ml or 0.07 mol/l according to Ali .Scientific Research Applications

Radiotracer Development for PET Imaging

- Application : A novel radiotracer, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1), was developed for in vivo positron emission tomography (PET) imaging of fatty acid amide hydrolase (FAAH) in rat brains. This compound demonstrates a promising approach for visualizing FAAH in living brains (Shimoda et al., 2015).

Investigation of Drug Metabolism and Pharmacokinetics

- Application : Research on 5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), an antitumor agent, focused on understanding its species-dependent pharmacokinetics. This study provides insights into how DTIC undergoes metabolic transformations in different species, including humans (Vincent et al., 1984).

Conformational Studies in Organic Chemistry

- Application : The conformational aspects of 3,5-dimethylisoxazole-4-(S-2′-hydroxymethyl-N-pyrrolidino) carboxamide were studied using X-ray crystallography and NMR. These findings aid in understanding regioselectivity in lateral deprotonation of isoxazolecarboxamides, with implications for organic synthesis (Schlicksupp et al., 1987).

Synthesis of Thiazole C-nucleosides for Antiviral Research

- Application : The synthesis of thiazole C-nucleosides like 2-D-ribofuranosylthiazole-4-carboxamide and their potential antiviral properties were explored. This work contributes to the field of medicinal chemistry, particularly in designing antiviral agents (Srivastava et al., 1977).

Discovery of Anti-depressants

- Application : Research on 3-ethoxyquinoxalin-2-carboxamides, structurally novel 5-HT3 receptor antagonists, led to the discovery of potential new antidepressants. This study demonstrates the role of N,5-Dimethylisoxazole-3-carboxamide derivatives in psychiatric pharmacology (Mahesh et al., 2011).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The compound is known to interact with its targets, leading to changes in cellular processes .

properties

IUPAC Name |

N,5-dimethyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-5(8-10-4)6(9)7-2/h3H,1-2H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADBLWJCRFUFRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Aminophenyl)cyclopentyl]methanol](/img/structure/B2615953.png)

![4-[(4-Aminophenyl)sulfonyl]piperazin-2-one](/img/structure/B2615958.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2615959.png)

![Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2615960.png)

![methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2615966.png)

![(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2615967.png)

![propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615970.png)

![Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2615971.png)